molecular formula C8H13NO B14150973 Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino- CAS No. 1260667-34-2

Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-

Cat. No.: B14150973
CAS No.: 1260667-34-2
M. Wt: 139.19 g/mol
InChI Key: PDEGCYLJROJFDB-UHFFFAOYSA-N
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Description

3-Aminobicyclo[221]hepta-5-ene-2-methanol is a bicyclic compound characterized by a unique structure that includes an amino group and a hydroxyl group attached to a norbornene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol typically involves the functionalization of norbornene derivatives. One common method is the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. This process can involve intermediates such as 1,3-oxazine or γ-lactone .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of robust catalysts and efficient reaction conditions would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions include various substituted norbornene derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and engage in nucleophilic attacks, making it a versatile intermediate in organic reactions. The compound’s unique structure also enables it to participate in stereoselective reactions, which are crucial in the synthesis of chiral molecules .

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A cyclic olefin used in polymerization reactions.

    5-Norbornene-2-methanol: Similar structure but lacks the amino group.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Used in Diels-Alder reactions.

Uniqueness: 3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol is unique due to the presence of both an amino and a hydroxyl group on the norbornene framework. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

(3-amino-2-bicyclo[2.2.1]hept-5-enyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-8-6-2-1-5(3-6)7(8)4-10/h1-2,5-8,10H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGCYLJROJFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254507
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-34-2
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260667-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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